1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers)

Pharmaceutical Analysis Reference Standards Quality Control

The compound designated as 1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers), with CAS number 2382724-55-0 and molecular formula C₁₇H₂₂N₂O₃S, is a synthetic derivative of the essential cofactor biotin (vitamin B7). It is characterized by the addition of a benzyl group at either the N1' (1'N) or N3' (3'N) nitrogen of the biotin ureido ring, resulting in a defined mixture of the two possible regioisomers.

Molecular Formula C17H22N2O3S
Molecular Weight 334.4 g/mol
Cat. No. B13844906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers)
Molecular FormulaC17H22N2O3S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14?,16-/m0/s1
InChIKeyMFFWFILLMGRYPI-SFIRGFGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 1'N-Benzyl Biotin and 3'N-Benzyl Biotin (Mixture of Regioisomers) for Research & Analysis


The compound designated as 1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers), with CAS number 2382724-55-0 and molecular formula C₁₇H₂₂N₂O₃S, is a synthetic derivative of the essential cofactor biotin (vitamin B7) . It is characterized by the addition of a benzyl group at either the N1' (1'N) or N3' (3'N) nitrogen of the biotin ureido ring, resulting in a defined mixture of the two possible regioisomers . This product is officially recognized as Biotin EP Impurity E (Mixture of Isomers) and is predominantly utilized as a high-purity certified reference standard (CRS) for pharmaceutical quality control (QC) and analytical method development in the manufacturing of biotin active pharmaceutical ingredients (APIs) .

Why Generic Biotin or Mono-Benzyl Analogs Cannot Replace the Regioisomer Mixture in Critical Analytical Workflows


For analytical method validation (AMV) and quality control (QC) of biotin APIs, simple substitution with generic biotin or even isolated mono-benzyl analogs (e.g., only 3'N-Benzyl Biotin, CAS 57229-92-2) is not appropriate [1]. The European Pharmacopoeia (EP) specifically defines Biotin Impurity E as a mixture of the 1'N-benzyl and 3'N-benzyl regioisomers [2]. Using a single-isomer reference standard in a HPLC method designed with a pharmacopeial impurity mixture can lead to inaccurate quantification, as retention times and responses may differ between the individual regioisomers, compromising assay system suitability and failing regulatory audit requirements for impurity profiling [3].

Quantitative Differentiation Guide: 1'N-Benzyl and 3'N-Benzyl Biotin (Mixture of Regioisomers) vs. Closest Analogs


Regioisomer Mixture Identity for Pharmacopeial Impurity Profiling

The target compound's identity as a mixture of two specific regioisomers, 5-((3aS,4S,6aR)-1-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid and its 3-benzyl counterpart, is its primary differentiator from single-isomer reference standards . It is explicitly listed as Biotin EP Impurity E (Mixture of Isomers), while the isolated 3'N-Benzyl Biotin (CAS 57229-92-2) is often referred to as Monobenzyl Biotin or a different impurity [1]. This distinction is critical for regulatory compliance.

Pharmaceutical Analysis Reference Standards Quality Control

Purity and Traceability Specifications for Regulatory Reference Standards

The target mixture is supplied as a fully characterized reference standard with a certified purity of >98% . This purity is benchmarked against other high-grade impurity standards but is distinguished by its direct traceability to pharmacopeial standards (USP/EP) and compliance with ISO17034 guidelines for reference material production, a feature not universally guaranteed by all suppliers of mono-benzyl biotin analogs [1]. The product is supplied with a comprehensive Certificate of Analysis (CoA) detailing chromatographic and spectroscopic characterization data essential for regulatory filing .

Analytical Chemistry Regulatory Compliance Method Validation

N1-Benzyl Pharmacophore as a Probe for BPL Ribose-Binding Pockets

In a study on Staphylococcus aureus biotin protein ligase (SaBPL), a truncated inhibitor series based on an N1-benzyl substituted 1,2,3-triazole scaffold was developed. The N1-benzyl moiety was shown to interact with the ribose-binding pocket via in silico docking [1]. While this study used a different core scaffold, the presence of an N1-benzyl group is a key pharmacophoric feature for targeting this pocket. The target mixture, containing the 1'N-benzyl regioisomer, provides a more accessible synthetic entry point to explore this interaction compared to multi-step triazole-based inhibitors . The most potent halogenated benzyl derivatives from this series showed inhibition of S. aureus growth (ATCC49775) with low cytotoxicity to HepG2 cells.

Medicinal Chemistry Enzyme Inhibition Antibacterial Discovery

Proven Application Scenarios for Procuring 1'N-Benzyl and 3'N-Benzyl Biotin (Mixture of Regioisomers)


Pharmacopeial-Compliant Impurity Profiling in Biotin API Manufacturing

The primary use case is as a certified reference standard (Biotin EP Impurity E) for HPLC system suitability testing, method validation (AMV), and release testing of biotin drug substances and finished products. Its defined isomer composition ensures accurate peak identification and quantification against regulatory specifications, which is impossible with a single-isomer analog [1].

Metrological Traceability for ISO17025-Accredited QC Laboratories

Utilizing this well-characterized mixture allows analytical laboratories to establish an unbroken chain of traceability to the EP for their in-house impurity standards, a critical requirement for ISO17025 accreditation and successful Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions [2].

Enantioselective Synthesis of (+)-Biotin Intermediates

This benzylated biotin derivative serves as a key protected intermediate in novel enantioselective synthetic routes for (+)-biotin. The benzyl group provides orthogonal protection to the ureido nitrogens, enabling selective transformations elsewhere in the molecule. The mixture itself, or its separated isomers after further purification, is a valuable starting material for these routes .

Medicinal Chemistry Tool for Exploring BPL Enzyme Interactions

The compound serves as a tool for studying interactions between N1-benzyl-substituted biotin analogs and the ribose-binding pocket of biotin protein ligase (BPL) enzymes. This research is relevant to the discovery of novel antibacterial agents that target this essential enzyme in pathogens like S. aureus [3].

Quote Request

Request a Quote for 1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.